2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021260-08-1
VCID: VC11984853
InChI: InChI=1S/C22H22FN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28)
SMILES: CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C22H22FN3O4S2
Molecular Weight: 475.6 g/mol

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 1021260-08-1

Cat. No.: VC11984853

Molecular Formula: C22H22FN3O4S2

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 1021260-08-1

Specification

CAS No. 1021260-08-1
Molecular Formula C22H22FN3O4S2
Molecular Weight 475.6 g/mol
IUPAC Name 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H22FN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28)
Standard InChI Key HCSUKCHUTMMEKG-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Canonical SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 1021260-08-1) is defined by three key components:

  • A pyrimidine ring substituted at position 5 with a 4-butylbenzenesulfonyl group.

  • A sulfanyl bridge at position 2, linking the pyrimidine to an acetamide moiety.

  • An N-(4-fluorophenyl) group on the acetamide, introducing aromatic and electronegative characteristics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₂FN₃O₄S₂
Molecular Weight475.6 g/mol
IUPAC Name2-[[5-(4-Butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
SMILES NotationCCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

The 4-butylbenzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenyl moiety may influence electronic interactions with biological targets.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Sulfonation: Introduction of the 4-butylbenzenesulfonyl group to the pyrimidine ring via electrophilic substitution.

  • Thioether Formation: Coupling the sulfonated pyrimidine with a mercaptoacetamide derivative using a base-mediated nucleophilic substitution.

  • Fluorophenyl Incorporation: Amidation of the acetamide with 4-fluoroaniline under carbodiimide coupling conditions .

Purification Techniques

High-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures are employed to achieve >95% purity, critical for biological assays.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey Differences
Target Compound4-Butyl, 4-FluorophenylBalanced lipophilicity and electronic effects
Analog from (CAS 904582-76-9)4-tert-Butyl, p-TolylIncreased steric bulk, reduced polarity

The 4-butyl chain in the target compound likely offers a compromise between hydrophobicity and metabolic stability compared to bulkier tert-butyl groups .

Pharmacokinetic and Toxicity Considerations

  • Absorption: Moderate oral bioavailability predicted due to logP ~3.2.

  • Metabolism: Susceptible to hepatic sulfonation and cytochrome P450-mediated oxidation .

  • Toxicity: Limited data; in silico models suggest potential hepatotoxicity at high doses.

Future Research Directions

  • Mechanistic Studies: X-ray crystallography of target enzyme complexes.

  • In Vivo Efficacy: Rodent models of infection and tumorigenesis.

  • SAR Optimization: Systematic variation of sulfonyl and aryl groups.

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